molecular formula C9H18O2 B097859 Tert-butyl pivalate CAS No. 16474-43-4

Tert-butyl pivalate

Cat. No. B097859
CAS RN: 16474-43-4
M. Wt: 158.24 g/mol
InChI Key: VXHFNALHLRWIIU-UHFFFAOYSA-N
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Description

Tert-butyl pivalate (TBP) is an organic compound that belongs to the class of esters. It is a colorless and odorless liquid, with a molecular formula of C10H20O2. TBP is a derivative of pivalic acid and is widely used in the synthesis of organic compounds, as well as in a variety of scientific and industrial applications.

Scientific Research Applications

1. Chemical Synthesis and Process Improvement

Tert-butyl pivalate is used in chemical synthesis processes. For instance, it is involved in the safe and continuous synthesis of tert-butyl peroxy pivalate, an organic peroxide, in a microreactor. This process uses segmented and dispersed flow regimes to manage instabilities caused by low interfacial tension and heat of reaction, thereby improving droplet formation and reaction performance (Illg et al., 2011).

2. Environmental Applications

The compound has applications in environmental contexts. For example, it has been studied as part of the Koch carbonylation of Methyl tert-butyl ether (MTBE), a gasoline additive with environmental concerns. The production of methyl pivalate via this method can yield a fluid with lower ozone-forming potential compared to other solvents (Haubein et al., 2004).

3. Biological and Microbial Applications

In the biological domain, pivalic acid, closely related to this compound, is used as a starter unit in fatty acid and antibiotic biosynthesis in various bacterial species. This shows its significance in microbial metabolic processes (Řezanka et al., 2011).

4. Material Science and Polymer Research

This compound is also relevant in material science, particularly in the synthesis of polymers and coordination polymers. For instance, copper(I) pivalate forms a coordination polymer with unique structural properties, demonstrating the compound's potential in creating novel materials (Sugiura et al., 2006).

5. Analytical Chemistry Techniques

Moreover, it's used in developing analytical methods for organic peroxide systems. The development of iodometric titration and reverse-phase high-performance liquid chromatography methods for the analysis of tert-butyl peroxypivalate highlights its role in refining analytical chemistry techniques (Illg et al., 2009).

Safety and Hazards

Tert-butyl pivalate is a combustible material and containers may explode when heated . In case of fire, water mist may be used to cool closed containers . It is advised to keep away from heat, sparks, and flame .

Future Directions

While specific future directions for Tert-butyl pivalate are not mentioned in the search results, it’s worth noting that the compound can be synthesized from potentially renewable resources, enhancing its green credentials . This suggests potential for further exploration in the context of sustainable chemistry.

Mechanism of Action

Target of Action

Tert-butyl pivalate, also known as 2-Methyl-2-propanyl pivalate , is primarily used as a pharmaceutical intermediate . It is a pivalic acid ester, and these esters are often used as protecting groups in organic synthesis .

Mode of Action

This compound interacts with its targets through acylation . Acylation is a process where an acyl group is introduced into a molecule. The acylation of alcohols with acid anhydrides is catalyzed by various catalysts, and the resulting products are esters . This compound can be used to acylate alcohols, amines, and thiols .

Biochemical Pathways

The tert-butyl group in this compound has unique reactivity patterns due to its crowded nature . This reactivity is utilized in various chemical transformations and is implicated in biosynthetic and biodegradation pathways . For instance, the reaction of different esters, thioesters, and amides derived from pivalic acid with an excess of lithium and a catalytic amount of naphthalene leads to the corresponding alcohols, thiols, and amines, respectively, through a reductive non-hydrolytic procedure .

Pharmacokinetics

Over 90% of 18F-fluoropivalate was present in plasma at 60 minutes post-injection, suggesting good bioavailability . .

Result of Action

The primary result of the action of this compound is the formation of esters through acylation . These esters can then participate in further chemical reactions, depending on the specific context and conditions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the structural flexibility within the coordination polyhedron MO6 was found to increase along the series Al → Ga → In → Tl . Additionally, this compound has been identified as a potential target solvent from trends in Hansen solubility parameters and known physical properties . It has shown potential to replace traditional, hazardous, volatile, non-polar solvents such as toluene .

Biochemical Analysis

Biochemical Properties

Tert-butyl pivalate is a derivative of pivalic acid, a carboxylic acid with a molecular formula of (CH3)3CCO2H

Cellular Effects

A related compound, 18F-fluoropivalate, has been used as a tracer for imaging short-chain fatty acid metabolism . This suggests that this compound may also interact with cellular processes related to fatty acid metabolism.

Metabolic Pathways

This compound is likely involved in the metabolic pathways of pivalic acid, given that it is a derivative of this compound. Pivalic acid is an essential nutrient for cell growth and proliferation .

properties

IUPAC Name

tert-butyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-8(2,3)7(10)11-9(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHFNALHLRWIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333947
Record name tert-butyl pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16474-43-4
Record name tert-butyl pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of tert-butyl pivalate influence its reactivity in gas-phase elimination reactions?

A1: this compound, like other tert-butyl esters, undergoes unimolecular elimination in the gas phase. The research indicates that electron-withdrawing substituents at the acyl carbon increase the rate of elimination. [] In this compound, the pivalate group, with its three methyl groups, acts as an electron-donating group. This suggests that compared to esters with electron-withdrawing substituents at the acyl carbon, this compound would likely exhibit a slower rate of elimination. The study provides a quantitative measure of this effect through the positive ρ* value (0.635) in the Hammett plot, demonstrating that electron-withdrawing substituents stabilize the transition state of the elimination reaction. []

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